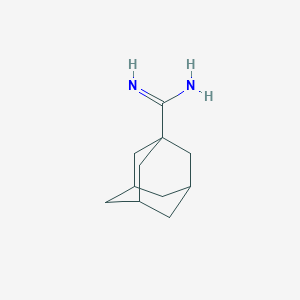
4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPA-714, and it belongs to the class of pyridinecarboxamide derivatives. DPA-714 has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and anxiolytic effects.
Wirkmechanismus
The mechanism of action of DPA-714 is not fully understood, but it is believed to involve the modulation of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in several cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been shown to bind to TSPO and modulate its activity, leading to the anti-inflammatory and anxiolytic effects observed in various studies.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, modulating the activity of GABA receptors in the brain, and reducing the severity of neuroinflammation. DPA-714 has also been shown to have analgesic effects by reducing pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, DPA-714 has some limitations, including its cost and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research on DPA-714, including investigating its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of DPA-714 and its effects on various cellular processes. Additionally, the development of new synthesis methods and analogs of DPA-714 may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, DPA-714 is a promising compound with several potential therapeutic applications. Its anti-inflammatory, analgesic, and anxiolytic effects make it an attractive candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DPA-714 and its effects on various cellular processes. The development of new synthesis methods and analogs of DPA-714 may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of DPA-714 involves the reaction between 4-cyanopyridine and diphenylmethylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction produces DPA-714 as a white crystalline powder with a molecular weight of 391.88 g/mol and a melting point of 216-218°C.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, cancer, and neurodegenerative disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. DPA-714 has also been shown to have anxiolytic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain.
Eigenschaften
CAS-Nummer |
171258-73-4 |
|---|---|
Produktname |
4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride |
Molekularformel |
C20H18ClN3O2 |
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
N-(benzhydrylcarbamoyl)pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H17N3O2.ClH/c24-19(17-11-13-21-14-12-17)23-20(25)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14,18H,(H2,22,23,24,25);1H |
InChI-Schlüssel |
RQNHYCIQTXNWLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=NC=C3.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=[NH+]C=C3.[Cl-] |
Andere CAS-Nummern |
171258-73-4 |
Synonyme |
4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydro chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)


![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)




![Hepta[5][5]circulene](/img/structure/B71050.png)